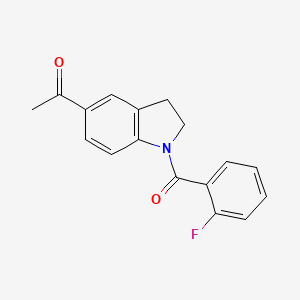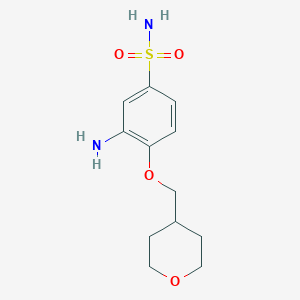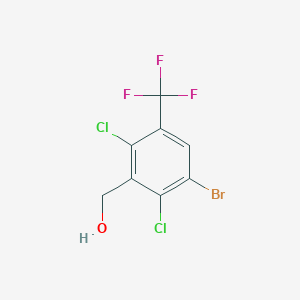
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H4BrCl2F3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol typically involves the bromination, chlorination, and trifluoromethylation of a benzyl alcohol precursor. One common method includes the following steps:
Chlorination: The addition of chlorine atoms using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Trifluoromethylation: The incorporation of a trifluoromethyl group using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. These functional groups can participate in various chemical reactions, leading to the formation of reactive species that interact with biological macromolecules, such as proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl chloride
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H4BrCl2F3O |
|---|---|
Peso molecular |
323.92 g/mol |
Nombre IUPAC |
[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2 |
Clave InChI |
VFHLRQPDGVQNOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)CO)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)


![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
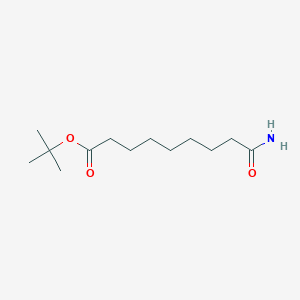
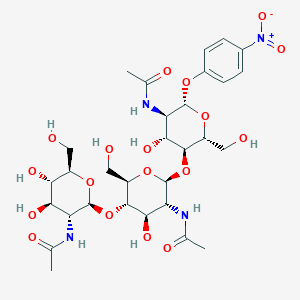
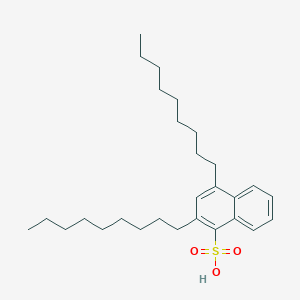

![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

